2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a difluoromethylating agent under controlled conditions. This reaction often requires the use of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced difluoromethylating reagents and catalysts can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxaborolane ring can act as a Lewis acid, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Trifluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-(Fluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .
Properties
Molecular Formula |
C14H19BF2O3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(18-5)8-10(11)12(16)17/h6-8,12H,1-5H3 |
InChI Key |
AJGWADXQVQPTHF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)F |
Origin of Product |
United States |
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